[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate
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Overview
Description
O~2~-(2-BICYCLO[221]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of O2-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to create the bicyclic structure . This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting intermediate is then subjected to further chemical modifications to introduce the thiophene and carbohydroximamide groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
O~2~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity . Industrial applications include its use in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of O2-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
O~2~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE can be compared with other similar compounds, such as bicyclo[2.2.1]heptane derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The unique combination of the bicyclic core with thiophene and carbohydroximamide groups sets O2-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-2-THIOPHENECARBOHYDROXIMAMIDE apart from other related compounds .
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C14H18N2O2S/c15-14(12-2-1-5-19-12)16-18-13(17)8-11-7-9-3-4-10(11)6-9/h1-2,5,9-11H,3-4,6-8H2,(H2,15,16) |
InChI Key |
WDNWRRYSBLFAJP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CC2CC(=O)O/N=C(/C3=CC=CS3)\N |
Canonical SMILES |
C1CC2CC1CC2CC(=O)ON=C(C3=CC=CS3)N |
Origin of Product |
United States |
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